N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-N-(4-fluorophenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6/c1-12-5-3-4-6-16(12)23-17-15-11-21-26(2)18(15)25-19(24-17)22-14-9-7-13(20)8-10-14/h3-11H,1-2H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUSBXYJPVIYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (hereafter referred to as Compound A) belongs to a class of compounds known for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of Compound A, focusing on its anticancer properties, mechanism of action, and synthesis.
- Molecular Formula : C19H24N6
- Molecular Weight : 336.4 g/mol
- IUPAC Name : this compound
Compound A exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. It has shown to inhibit epidermal growth factor receptor (EGFR) and ErbB2 kinases at low micromolar concentrations, leading to apoptosis in cancer cells. The compound's ability to induce apoptosis is linked to an increase in active caspase-3 levels and cell cycle arrest at the G2/M phase .
Anticancer Activity
Recent studies have demonstrated that Compound A possesses significant anticancer properties against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison Control | Control IC50 (µM) |
|---|---|---|---|
| A549 (Lung) | 2.24 | Doxorubicin | 9.20 |
| HepG2 (Liver) | 1.74 | Doxorubicin | 9.20 |
| MCF-7 (Breast) | 1.90 | Doxorubicin | 9.20 |
| PC-3 (Prostate) | 5.00 | Doxorubicin | 9.20 |
These results indicate that Compound A is more potent than doxorubicin in inhibiting the proliferation of certain cancer cells, suggesting its potential as a novel anticancer agent .
Case Studies
In a study involving the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, Compound A was highlighted for its dual inhibition of EGFR and ErbB2, which was associated with significant apoptotic effects in treated cells. The flow cytometric analysis confirmed that Compound A could significantly induce apoptosis in A549 cells at low micromolar concentrations .
Synthesis
The synthesis of Compound A involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Cyclization : Involves the reaction of hydrazine derivatives with pyrimidine intermediates.
- Substitution Reactions : The compound can undergo nucleophilic or electrophilic substitutions depending on the functional groups present.
- Optimization Techniques : Techniques such as microwave-assisted synthesis may be employed to enhance yield and purity.
The synthetic route has been optimized for industrial production to ensure efficiency and reduced reaction times.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
